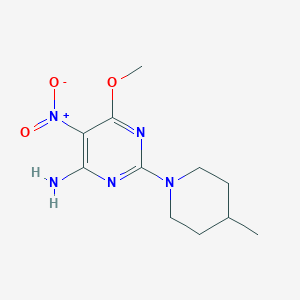
6-Methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used to analyze the structure of similar compounds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing and could make the pyrimidine ring more susceptible to electrophilic aromatic substitution. The piperidine ring could potentially undergo reactions at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitro group and the methoxy group could increase its solubility in polar solvents .Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis and Identification
Biological Activity Evaluation
A study synthesized furochromenylideneaminomethylsulfanylpyrimidin-4-ones, structurally related to the query compound, and evaluated them for analgesic and anti-inflammatory activities. This indicates potential biomedical applications for such compounds (A. Abu‐Hashem & M. Youssef, 2011).
Regioselective Nucleophilic Aromatic Substitution
Research on alkoxy-5-nitrosopyrimidines demonstrated high regioselectivity in sequential nucleophilic aromatic substitution of methoxy groups. This study highlights the potential of such compounds as intermediates in synthesizing biologically active molecules (A. Marchal et al., 2010).
Molecular Engineering and Biochemistry
- Directed Evolution for Catalytic Efficiency: A study on a nonheme diiron N-oxygenase AzoC, involved in azoxymycins biosynthesis, reported directed evolution to enhance its catalytic efficiency towards nitrogen heterocycle substrates, including compounds structurally related to the query compound. This research demonstrates the potential for molecular engineering to expand the range of biocatalysis (Ye Xu et al., 2022).
Drug Discovery and Development
Spin-Labeled Compounds for Biological Activity Assessment
Research synthesized spin-labeled 9-aminoacridines structurally related to the query compound. These compounds were assessed for their biological activity in different test systems, suggesting a role in drug discovery and pharmaceutical research (B. Sinha et al., 1976).
Synthesis of Triazenopyrazole Derivatives for HIV-1 Inhibition
A study synthesized triazenopyrazole derivatives, structurally akin to the query compound, and tested them for inhibitory activity against HIV-1. This indicates the potential of such compounds in antiviral research (J. Larsen et al., 1999).
Future Directions
properties
IUPAC Name |
6-methoxy-2-(4-methylpiperidin-1-yl)-5-nitropyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N5O3/c1-7-3-5-15(6-4-7)11-13-9(12)8(16(17)18)10(14-11)19-2/h7H,3-6H2,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJVKDYOWCVIDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C(C(=N2)OC)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

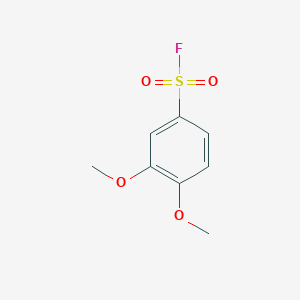
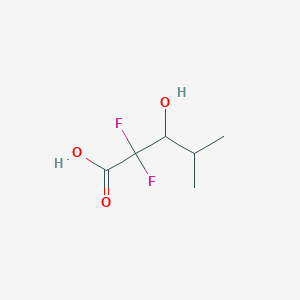
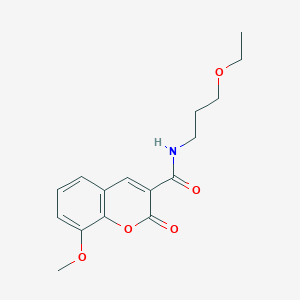
![[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2820346.png)
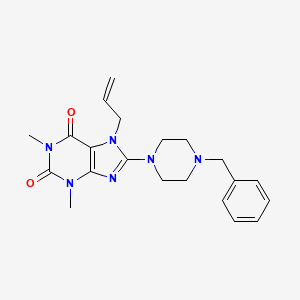
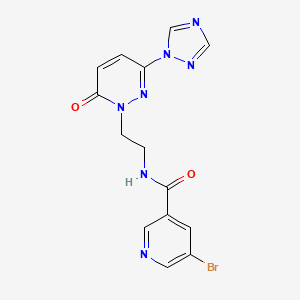


![2,6-difluoro-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2820357.png)


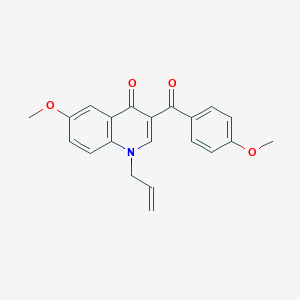
![N-(3,5-difluorobenzyl)-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2820362.png)
![(5Z)-3-[(3,5-dimethylphenyl)methyl]-5-[(4-fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2820363.png)